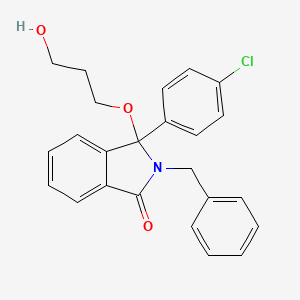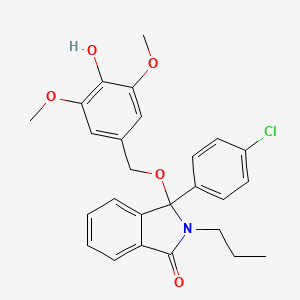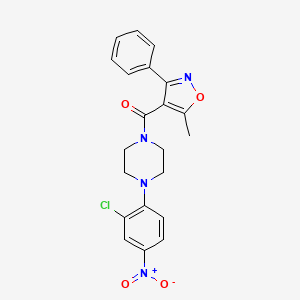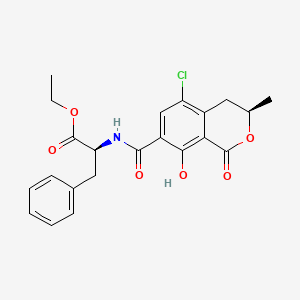
オクラトキシンC
概要
説明
科学的研究の応用
マイコトキシン研究
オクラトキシンCは、他のオクラトキシンと同様に、A. ochraceusまたはA. nigerなどの特定のアスペルギルス属や、特にP. verrucosum などのペニシリウム属によって産生されるマイコトキシンです。 マイコトキシン、その有病率、健康への影響、および進化する予防戦略の研究において重要な役割を果たしています .
毒性学的研究
This compoundは、マイコトキシンによる健康への影響を理解するために、毒性学的研究で使用されます。 オクラトキシンAは、このグループの中で最も一般的かつ関連性の高い形態であることに注意することが重要であり、オクラトキシンBおよびCは一般的に重要性が低いと考えられています .
食品安全
This compoundは、さまざまな食品にしばしば含まれているため、食品安全研究において重要な要素となっています。 あらゆる種類の穀物や穀物製品、コーヒー、カカオ、ブドウ、レーズン、ワイン、大豆、香辛料、ナッツ、豆類、リコリス、ビールで頻繁に検出されます .
動物の健康
This compoundは、他のマイコトキシンと同様に、動物の健康に大きな影響を与える可能性があります。 動物飼料に頻繁に見られ、その存在は動物にさまざまな健康上の問題を引き起こす可能性があります .
生分解研究
This compoundの生分解に関する研究は進行中です。 Trichosporon spp.、Rhodotorula spp.、Cryptococcus spp.などのいくつかの種は、アミド結合の開裂とOTαの放出によるオクラトキシンAの生分解能力において有望な結果を示しました .
バイオセンサー開発
This compoundは、食品中のマイコトキシンの検出のためのバイオセンサーの開発に使用されています。 結合反応によるチップ表面への生体分子アダプター層の厚さの増加により、干渉スペクトルがより長い波長側にシフトします .
Safety and Hazards
作用機序
Target of Action
Ochratoxin C (OTC) is a secondary metabolite produced by certain Aspergillus and Penicillium species .
Mode of Action
It’s believed to inhibit protein synthesis and energy production, induce oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It’s also known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .
Biochemical Pathways
It impairs mitochondrial respiration and oxidative phosphorylation through impairment of the mitochondrial membrane and by inhibition of succinate-supported electron transfer activities of the respiratory chain . It also induces oxidative stress and disrupts intracellular signal transduction at nanomolar concentrations .
Pharmacokinetics
For ochratoxin a, it’s known that it’s absorbed from the stomach and the jejunum without known specific transport mechanisms . In a study on lactating sows, the peak plasma concentrations of OTA were observed at 9 hours following administration, and the terminal elimination half-life was recorded at 78.47 hours .
Result of Action
Ochratoxin a is known to cause severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It’s also known to induce extracellular acidification leading to cell death in renal proximal tubules .
Action Environment
Moderate and cold climate are mainly associated with Penicillium verrucosum, while warm and tropical with Aspergillus ochraceus . It’s also known that Ochratoxin A production is driven by the high osmolarity glycerol (HOG) signaling cascade, which is activated by osmotic stress .
生化学分析
Biochemical Properties
Ochratoxin C plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with several enzymes and proteins, including carboxypeptidase A and Y, which are involved in the degradation of ochratoxins . The interaction between ochratoxin C and these enzymes involves binding to the active site, leading to inhibition of their catalytic activity. Additionally, ochratoxin C has been shown to interact with albumin, which affects its distribution and toxicity in the body .
Cellular Effects
Ochratoxin C exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . Ochratoxin C also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis . Furthermore, ochratoxin C influences gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of ochratoxin C involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Ochratoxin C binds to the active sites of enzymes such as carboxypeptidase A and Y, leading to their inhibition . This inhibition disrupts protein synthesis and other cellular processes. Additionally, ochratoxin C induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression . The compound also affects the expression of genes involved in stress responses and metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ochratoxin C have been observed to change over time. The stability and degradation of ochratoxin C can influence its long-term effects on cellular function. Studies have shown that ochratoxin C is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its toxicity . Long-term exposure to ochratoxin C has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of ochratoxin C vary with different dosages in animal models. At low doses, ochratoxin C has been shown to cause mild oxidative stress and minor alterations in cellular function . At higher doses, ochratoxin C can induce severe toxicity, including kidney and liver damage, immunosuppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages lead to significant toxic effects, while lower dosages may have minimal impact .
Metabolic Pathways
Ochratoxin C is involved in several metabolic pathways, including hydroxylation, dechlorination, and conjugation . These pathways are mediated by enzymes such as cytochrome P450, which play a role in the detoxification and elimination of ochratoxin C from the body . The metabolic pathways of ochratoxin C can influence its toxicity and persistence in the body, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
Ochratoxin C is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and excretion . The distribution of ochratoxin C within the body can affect its localization and accumulation in specific tissues, influencing its toxicity and overall impact on health .
Subcellular Localization
The subcellular localization of ochratoxin C plays a crucial role in its activity and function. Ochratoxin C has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its interactions with biomolecules and its ability to induce cellular damage. Additionally, post-translational modifications and targeting signals may direct ochratoxin C to specific organelles, further influencing its activity and toxicity .
特性
IUPAC Name |
ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZWRPHVVDAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347047 | |
| Record name | AC1LDF9C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18496-58-7, 4865-85-4 | |
| Record name | AC1LDF9C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ochratoxin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



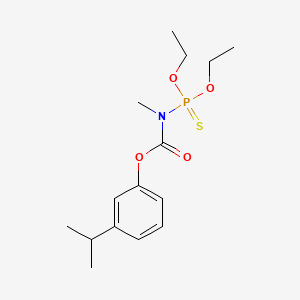
![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)
![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)



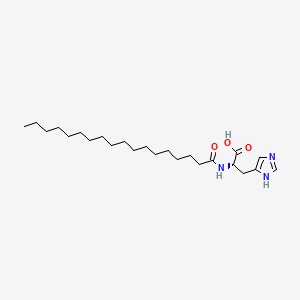

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)
